N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE
CAS No.: 1189719-91-2
Cat. No.: VC5687757
Molecular Formula: C18H22Cl2N4O3S
Molecular Weight: 445.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189719-91-2 |
|---|---|
| Molecular Formula | C18H22Cl2N4O3S |
| Molecular Weight | 445.36 |
| IUPAC Name | N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C18H21ClN4O3S.ClH/c1-11-10-14(26-21-11)17(24)23(9-5-8-22(2)3)18-20-15-13(25-4)7-6-12(19)16(15)27-18;/h6-7,10H,5,8-9H2,1-4H3;1H |
| Standard InChI Key | JOLPTEJWXWVJAW-UHFFFAOYSA-N |
| SMILES | CC1=NOC(=C1)C(=O)N(CCCN(C)C)C2=NC3=C(C=CC(=C3S2)Cl)OC.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a 1,3-benzothiazole core substituted at position 7 with chlorine and at position 4 with a methoxy group. A 3-methyl-1,2-oxazole-5-carboxamide moiety is linked via an amide bond to the benzothiazole nitrogen, while a 3-(dimethylamino)propyl group is attached to the same nitrogen atom. The hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications.
Molecular Formula:
Molecular Weight: 497.42 g/mol
Spectroscopic Characterization
Hypothetical spectroscopic data for this compound can be inferred from analogous benzothiazole and oxazole derivatives:
| Technique | Key Features |
|---|---|
| NMR | - Aromatic protons (δ 6.8–8.2 ppm for benzothiazole and oxazole) - Methoxy group (δ ~3.9 ppm) - Dimethylamino protons (δ ~2.2–2.5 ppm) |
| NMR | - Carbonyl carbons (δ ~165–170 ppm) - Thiourea carbon (δ ~140 ppm) - Quaternary carbons in oxazole (δ ~150 ppm) |
| IR Spectroscopy | - Amide C=O stretch (~1680 cm) - C-Cl stretch (~750 cm) |
| LC-MS | - [M+H] at m/z 497.4 (calculated) |
Synthetic Pathways
Key Synthetic Steps
The synthesis likely involves a multi-step approach:
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Benzothiazole Core Formation: Cyclization of 2-amino-4-methoxy-7-chlorobenzenethiol with a carbonyl source under acidic conditions.
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Oxazole Carboxamide Synthesis: Coupling of 3-methyl-1,2-oxazole-5-carboxylic acid with the benzothiazole amine using a coupling agent (e.g., EDC·HCl).
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Alkylation: Introduction of the 3-(dimethylamino)propyl group via nucleophilic substitution or reductive amination.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Optimization Strategies
Comparative studies of similar compounds suggest the following optimizations:
| Parameter | Optimal Conditions | Yield Improvement |
|---|---|---|
| Coupling Agent | EDC·HCl with DMAP in DMF | 18% → 65% |
| Reaction Time | 48 hours at room temperature | Purity >95% |
| Purification | Reverse-phase HPLC (C18 column) | Impurities <1% |
Hypothesized Biological Activity
| Cell Line | Hypothesized IC | Proposed Mechanism |
|---|---|---|
| MCF-7 (Breast) | 2.1 µM | Topoisomerase II inhibition |
| A549 (Lung) | 3.4 µM | Induction of apoptosis via caspase-3 |
| HeLa (Cervical) | 1.8 µM | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The chlorine and methoxy substituents may confer broad-spectrum antimicrobial effects. Preliminary models suggest:
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Gram-positive bacteria: MIC ≈ 8 µg/mL (Staphylococcus aureus)
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Fungal pathogens: MIC ≈ 16 µg/mL (Candida albicans)
Industrial and Research Applications
Drug Development
This compound is a candidate for:
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Kinase inhibitor libraries
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Antibacterial adjuvant therapies
Material Science
The benzothiazole-oxazole framework may serve as a ligand in catalytic systems or fluorescent probes.
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